molecular formula C15H21N3O2 B15113072 2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

Cat. No.: B15113072
M. Wt: 275.35 g/mol
InChI Key: ZQAGDYVKHJRSIA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyridazine moiety. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-throughput screening methods can optimize reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine moiety, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridazine moiety are known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Pyridazine Derivatives: Compounds with similar pyridazine moieties, such as pyridazinones and pyridazine-3-ones.

Uniqueness

2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a cyclopropyl group, pyrrolidine ring, and pyridazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-cyclopropyl-1-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H21N3O2/c1-11-2-5-14(17-16-11)20-10-13-6-7-18(9-13)15(19)8-12-3-4-12/h2,5,12-13H,3-4,6-10H2,1H3

InChI Key

ZQAGDYVKHJRSIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)CC3CC3

Origin of Product

United States

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